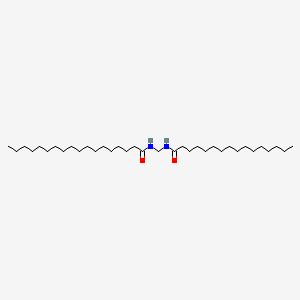
N-(((1-Oxohexadecyl)amino)methyl)stearamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((1-Oxohexadecyl)amino)methyl)stearamide is a synthetic organic compound with the molecular formula C35H70N2O2 and a molar mass of 550.9425 g/mol . It is known for its unique chemical structure, which includes a long-chain fatty acid amide linked to a stearamide moiety. This compound is used in various industrial and scientific applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1-Oxohexadecyl)amino)methyl)stearamide typically involves the reaction of hexadecanoic acid (palmitic acid) with stearamide in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexadecanoic Acid Activation: Hexadecanoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate reacts with stearamide in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((1-Oxohexadecyl)amino)methyl)stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-(((1-Oxohexadecyl)amino)methyl)stearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(((1-Oxohexadecyl)amino)methyl)stearamide involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((Hexadecanoylamino)methyl)octadecanamide
- N-((Octadecanoylamino)methyl)hexadecanamide
- N-((Hexadecanoylamino)methyl)palmitamide
Uniqueness
N-(((1-Oxohexadecyl)amino)methyl)stearamide is unique due to its specific combination of a long-chain fatty acid amide and a stearamide moiety. This structure imparts distinctive physicochemical properties, such as enhanced stability and specific interactions with biological membranes, making it valuable for various applications .
Propriétés
Numéro CAS |
5136-48-1 |
|---|---|
Formule moléculaire |
C35H70N2O2 |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
N-[(hexadecanoylamino)methyl]octadecanamide |
InChI |
InChI=1S/C35H70N2O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-35(39)37-33-36-34(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,36,38)(H,37,39) |
Clé InChI |
XONGEJJHXSSSEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



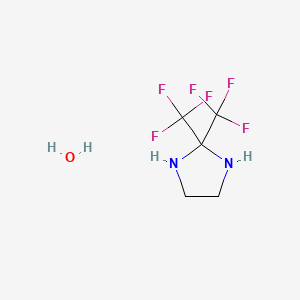
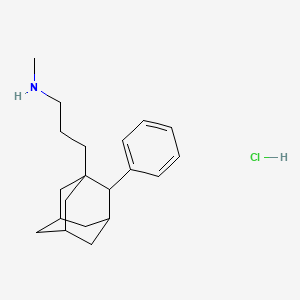



![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
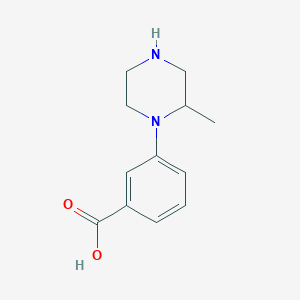
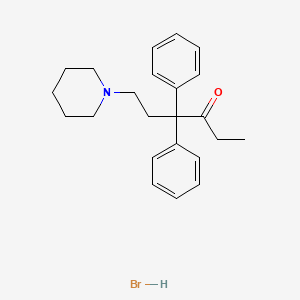
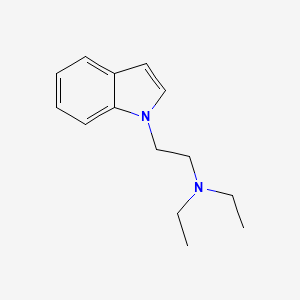
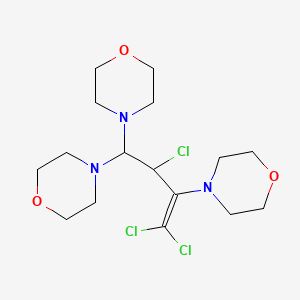
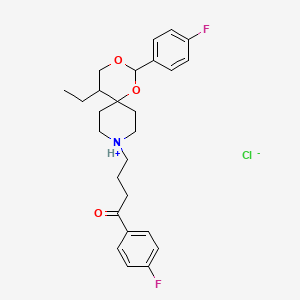
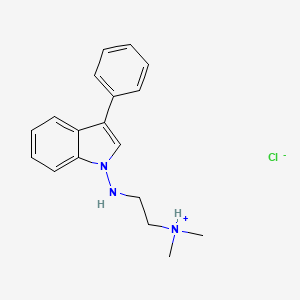
![2-Methyl-2-[3-(trimethylsilyl)but-2-EN-1-YL]cyclohexan-1-one](/img/structure/B13764679.png)
